Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride

CAS No.:

Cat. No.: VC13524344

Molecular Formula: C12H24ClNO2

Molecular Weight: 249.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24ClNO2 |

|---|---|

| Molecular Weight | 249.78 g/mol |

| IUPAC Name | tert-butyl 2-amino-2-cyclohexylacetate;hydrochloride |

| Standard InChI | InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h9-10H,4-8,13H2,1-3H3;1H |

| Standard InChI Key | IAOLQNWJPAWXBA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C1CCCCC1)N.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C(C1CCCCC1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

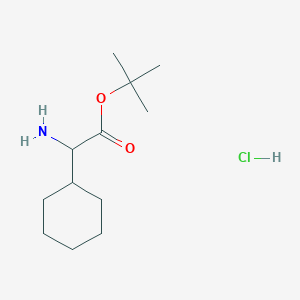

Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride has the molecular formula C₁₂H₂₄ClNO₂ and a molecular weight of 249.78 g/mol. Its IUPAC name, tert-butyl (2S)-2-amino-2-cyclohexylacetate hydrochloride, reflects its stereochemistry at the second carbon, where the (S)-configuration is explicitly defined. The compound’s structure comprises a cyclohexyl group attached to a chiral carbon bearing an amino group and a tert-butoxycarbonyl (Boc) protected ester (Figure 1).

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in polar solvents |

The absence of melting/boiling point data in literature suggests that the compound is typically handled in solution or as a crystalline solid under controlled conditions. Its solubility in dichloromethane and methanol is inferred from synthetic protocols .

Synthesis and Reaction Pathways

Optimization and Yield

In a representative procedure, the esterification step achieves yields >85% when conducted in methanol at 0–25°C . The hydrochloride salt formation step proceeds quantitatively, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data from the Royal Society of Chemistry (RSC) supplement provide critical insights:

-

¹H NMR (500 MHz, CDCl₃): Signals at δ 1.59 ppm (s, 9H, tert-butyl), 1.4–1.8 ppm (m, 10H, cyclohexyl), and 3.1 ppm (s, 2H, NH₂) confirm the ester and cyclohexyl moieties .

-

¹³C NMR (126 MHz, CDCl₃): Peaks at δ 165.7 ppm (C=O), 80.7 ppm (tert-butyl C-O), and 28.3 ppm (tert-butyl CH₃) align with reported tert-butyl esters .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s chiral center and Boc-protected amine make it invaluable for synthesizing pharmacologically active molecules. For example, it serves as a precursor to cariprazine, an antipsychotic drug requiring precise stereochemical control .

Asymmetric Catalysis

In organocatalytic reactions, the tert-butyl group enhances solubility in nonpolar solvents, while the hydrochloride salt facilitates amine activation. This dual functionality enables its use in Michael additions and Strecker syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume